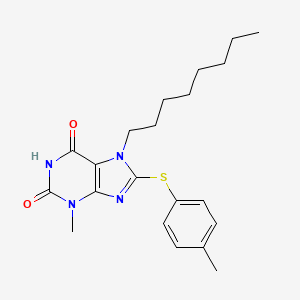
3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-fluorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C15H16FN3O3 and its molecular weight is 305.309. The purity is usually 95%.
BenchChem offers high-quality 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-fluorophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-fluorophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluoropyrimidine Research Applications
Cancer Therapeutics Development
Fluoropyrimidines, such as 5-FU, are cornerstone treatments for various cancers. Research focuses on understanding their mechanisms of action, such as inhibiting thymidylate synthase, and their metabolism by enzymes like dihydropyrimidine dehydrogenase (DPD) to improve efficacy and reduce toxicity (Deenen et al., 2016). Studies aim to identify biomarkers for predicting response and toxicity to optimize patient-specific dosing strategies.
Biomarker Discovery
Investigations into DPD enzyme activity and its genetic polymorphisms offer insights into interindividual variability in drug tolerance and adverse reactions. Identifying DPD deficiency through genotyping can significantly reduce severe toxicities associated with fluoropyrimidine therapy, improving patient safety and treatment outcomes (Milano et al., 1999).
Pharmacokinetics and Pharmacodynamics Studies
Research on fluoropyrimidines also involves pharmacokinetic and pharmacodynamic modeling to understand drug absorption, distribution, metabolism, and excretion. Such studies help in tailoring chemotherapy regimens to achieve optimal therapeutic effects while minimizing adverse events.
Chemosensitivity Testing
The MTT assay and other chemosensitivity tests are employed to evaluate the efficacy of fluoropyrimidines against various cancer cell lines. This approach aids in the selection of effective chemotherapy agents for individual patients, potentially enhancing treatment response rates and survival outcomes (Kabeshima et al., 2002).
特性
IUPAC Name |
3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(3-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-9-12(14(21)19(2)15(22)17-9)6-7-13(20)18-11-5-3-4-10(16)8-11/h3-5,8H,6-7H2,1-2H3,(H,17,22)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTECWLXEPPKHET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C)CCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-fluorophenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2369733.png)
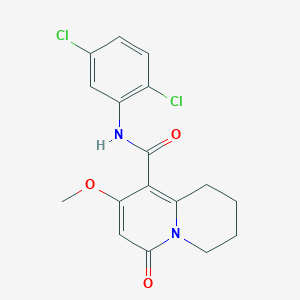
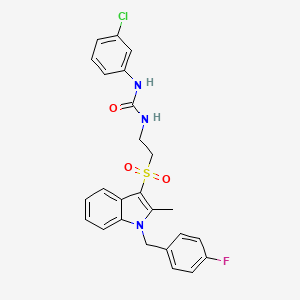
![1-(Azepan-1-yl)-2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2369737.png)
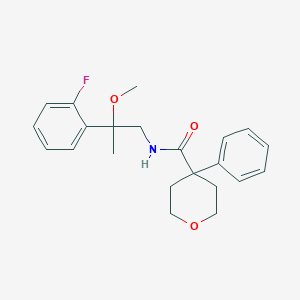
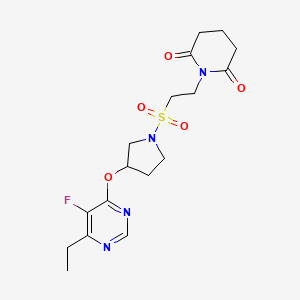
![3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B2369741.png)

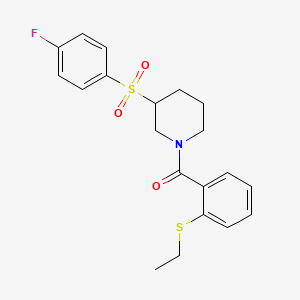
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B2369747.png)
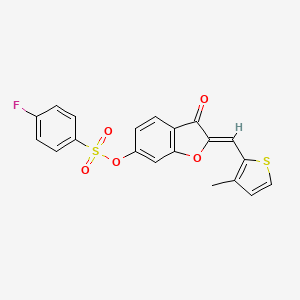
![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2369749.png)
![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2369752.png)
